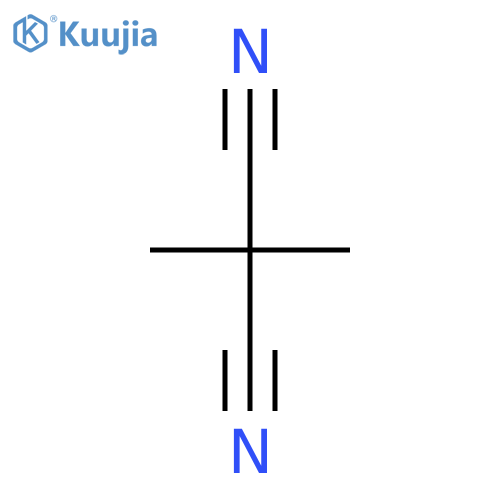Cas no 7321-55-3 (Dimethylmalononitrile)

Dimethylmalononitrile structure
商品名:Dimethylmalononitrile
Dimethylmalononitrile 化学的及び物理的性質
名前と識別子
-
- Propanedinitrile,2,2-dimethyl-
- Dimethylmalononitrile
- 2,2-dimethylpropanedinitrile
- 2,2-Dicyanopropane
- 2,2-dimethyl malononitrile
- 2,2-dimethylmalodinitrile
- 2,2-dimethyl-propanedinitrile
- dicyanodi(methyl)methane
- Dimethylmalonodinitrile
- Malononitrile,dimethyl
- Propanedinitrile,dimethyl
- Dimethyldicyanomethane
- Propanedinitrile, dimethyl-
- 2,2-Dimethylmalononitrile
- Malononitrile, dimethyl-
- dimethylpropanedinitrile
- BCMJJXWXMZYZKN-UHFFFAOYSA-N
- NSC86109
- Dimethyl malononitrile
- 2,2-dimethyl-malononitrile
- Dimethylmalononitrile, 97%
- 2,2-Dimethylmalononitrile #
- CS-0098561
- NSC 86109
- D5514
- AKOS015912471
- DKA7D8BU8C
- FT-0691323
- F16284
- MFCD01321253
- 7321-55-3
- SY224275
- DTXSID20223456
- PS-17798
- EN300-749626
- UNII-DKA7D8BU8C
- PROPANEDINITRILE, 2,2-DIMETHYL-
- NSC-86109
-
- MDL: MFCD01321253
- インチ: 1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3
- InChIKey: BCMJJXWXMZYZKN-UHFFFAOYSA-N
- ほほえんだ: N#CC(C#N)(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 94.05310
- どういたいしつりょう: 94.053098200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.9690 (rough estimate)
- ゆうかいてん: 34°C(lit.)
- ふってん: 120°C/24.8mmHg(lit.)
- フラッシュポイント: 華氏温度:145.4°f
摂氏度:63°c - 屈折率: 1.5400 (estimate)
- PSA: 47.58000
- LogP: 1.05976
- ようかいせい: 未確定
Dimethylmalononitrile セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H228-H301+H311+H331-H315-H319
- 警告文: P210-P240-P241-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 2926 4.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 11-23/24/25-36/37/38
- セキュリティの説明: S16-S26-S45-S36-S37-S39
-
危険物標識:


- リスク用語:R11; R23/24/25; R36/37/38
- 包装グループ:III
- ちょぞうじょうけん:0-10°C
Dimethylmalononitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169201-25g |
2,2-Dimethylmalononitrile |
7321-55-3 | 98% | 25g |
¥1387.00 | 2024-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X62265-5g |
2,2-Dimethylmalononitrile |
7321-55-3 | ≥98% | 5g |
¥348.0 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169201-5g |
2,2-Dimethylmalononitrile |
7321-55-3 | 98% | 5g |
¥323.00 | 2024-07-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304504-100g |
Dimethylmalononitrile |
7321-55-3 | ≥98% | 100g |
¥5273.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304504-250mg |
Dimethylmalononitrile |
7321-55-3 | ≥98% | 250mg |
¥63.90 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169201-1g |
2,2-Dimethylmalononitrile |
7321-55-3 | 98% | 1g |
¥98.00 | 2024-07-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D862065-200mg |
Dimethylmalononitrile |
7321-55-3 | ≥98% | 200mg |
¥72.00 | 2022-01-11 | |
| Apollo Scientific | OR71123-25g |
2,2-Dimethylmalononitrile |
7321-55-3 | 25g |
£195.00 | 2025-02-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XS914-1g |
Dimethylmalononitrile |
7321-55-3 | 98.0%(GC) | 1g |
¥432.0 | 2022-06-09 | |
| TRC | D474673-100mg |
Dimethylmalononitrile |
7321-55-3 | 100mg |
$ 65.00 | 2022-06-05 |
Dimethylmalononitrile 関連文献
-
He Li,Sheng Zhang,Xiaoqiang Yu,Xiujuan Feng,Yoshinori Yamamoto,Ming Bao Chem. Commun. 2019 55 1209
-
Hui-cheng Cheng,Peng-hu Guo,Jiao-li Ma,Xiao-Qiang Hu Catal. Sci. Technol. 2021 11 3308
-
Zhen-Bang Chen,Fang-Ling Zhang,Qing Yuan,Hai-Fang Chen,Yong-Ming Zhu,Jing-Kang Shen RSC Adv. 2016 6 64234
-
Guojie Meng,Shengguang Gao,Ying Liu,Li Zhang,Chunmei Song,Kun Huang New J. Chem. 2019 43 2269
-
Hamada Mohamed Ibrahim,Haider Behbehani,Wael Abdelgayed Ahmed Arafa RSC Adv. 2020 10 15554
7321-55-3 (Dimethylmalononitrile) 関連製品
- 630-18-2(2,2-dimethylpropanenitrile)
- 3696-36-4(Propanedinitrile,2-methyl-)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7321-55-3)Dimethylmalononitrile

清らかである:99%
はかる:25g
価格 ($):190.0